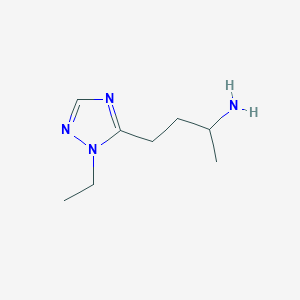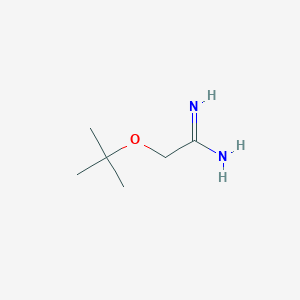
2-(Tert-butoxy)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butoxy)ethanimidamide is a chemical compound with the molecular formula C6H14N2O. It is known for its applications in various fields, including synthetic organic chemistry and pharmaceutical research. The compound is characterized by the presence of a tert-butoxy group attached to an ethanimidamide moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxy)ethanimidamide typically involves the reaction of tert-butylamine with ethyl chloroformate, followed by the addition of ammonia. This process results in the formation of the desired compound under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The use of flow microreactors allows for better control over reaction parameters, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the tert-butoxy group.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Tert-butoxy)ethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(tert-butoxy)ethanimidamide involves its interaction with specific molecular targets and pathways. The tert-butoxy group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions and other molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Tert-butoxy)ethanol: Similar in structure but lacks the ethanimidamide moiety.
2-(Tert-butoxy)ethanamine: Contains an amine group instead of an imidamide group.
2-(Tert-butoxy)ethanoic acid: Features a carboxylic acid group in place of the ethanimidamide moiety.
Uniqueness
2-(Tert-butoxy)ethanimidamide stands out due to its unique combination of the tert-butoxy group and ethanimidamide moiety. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]ethanimidamide |
InChI |
InChI=1S/C6H14N2O/c1-6(2,3)9-4-5(7)8/h4H2,1-3H3,(H3,7,8) |
InChI Key |
JOYDCDBZLFXIEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



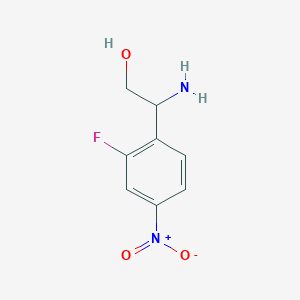
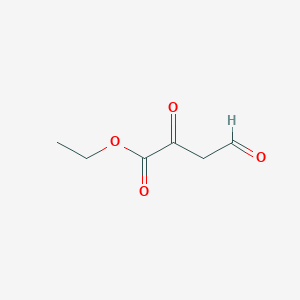
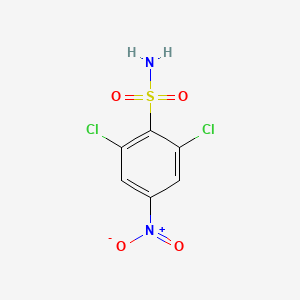

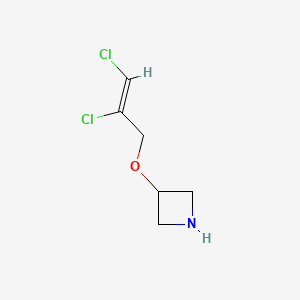
![[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride](/img/structure/B13620316.png)


![2-[2-(Cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13620337.png)
